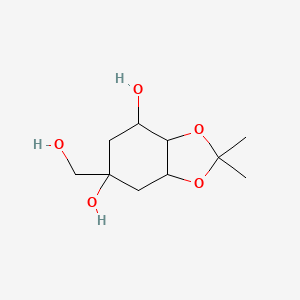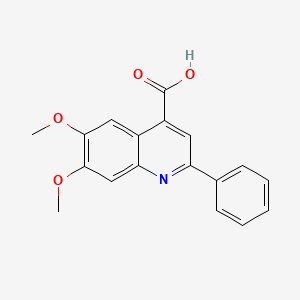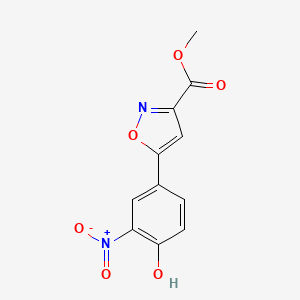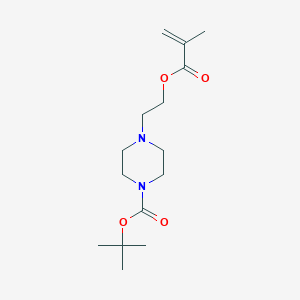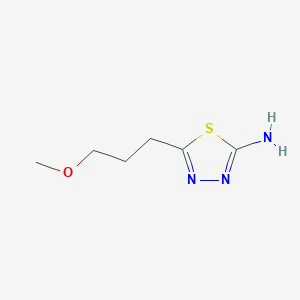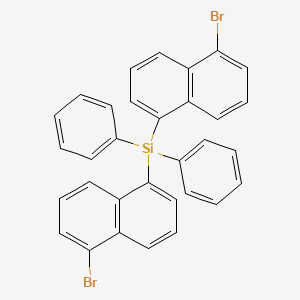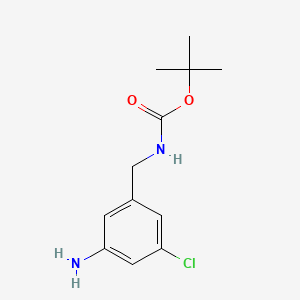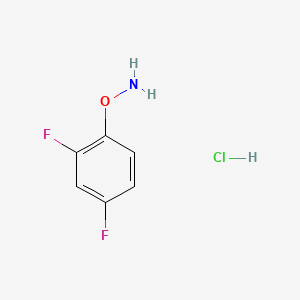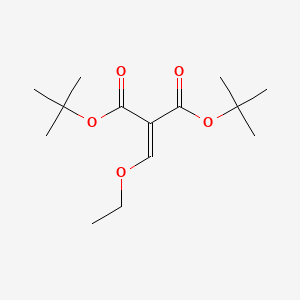
Di-tert-butyl 2-(Ethoxymethylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 2-(Ethoxymethylene)malonate is an organic compound with the molecular formula C13H22O5. It is a derivative of malonic acid and is characterized by the presence of two tert-butyl groups and an ethoxymethylene group attached to the malonate core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl 2-(Ethoxymethylene)malonate can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl malonate with ethyl formate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 2-(Ethoxymethylene)malonate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxymethylene group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted malonates can be formed.
Hydrolysis Products: Di-tert-butyl malonate and ethoxymethylene carboxylic acids.
Applications De Recherche Scientifique
Di-tert-butyl 2-(Ethoxymethylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mécanisme D'action
The mechanism of action of di-tert-butyl 2-(Ethoxymethylene)malonate involves its reactivity with various nucleophiles and electrophiles. The ethoxymethylene group can act as an electrophilic center, allowing for nucleophilic attack and subsequent substitution reactions. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butyl malonate
- Diethyl malonate
- Dimethyl malonate
Comparison
Di-tert-butyl 2-(Ethoxymethylene)malonate is unique due to the presence of the ethoxymethylene group, which imparts distinct reactivity compared to other malonates. The tert-butyl groups also provide steric protection, making it less prone to certain side reactions. This compound’s unique structure makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.
Propriétés
Formule moléculaire |
C14H24O5 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
ditert-butyl 2-(ethoxymethylidene)propanedioate |
InChI |
InChI=1S/C14H24O5/c1-8-17-9-10(11(15)18-13(2,3)4)12(16)19-14(5,6)7/h9H,8H2,1-7H3 |
Clé InChI |
MZXAYDIJKCACNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Acetyl-6-methylimidazo[1,2-a]pyridine](/img/structure/B13698270.png)
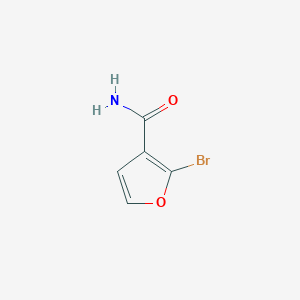
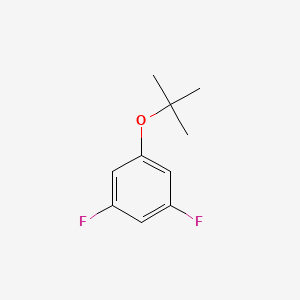
![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)
